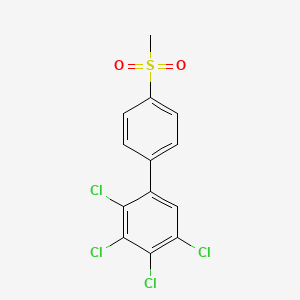
2,3,4,5-Tetrachloro-4'-(methanesulfonyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl is a chemical compound that belongs to the class of biphenyls It is characterized by the presence of four chlorine atoms and a methanesulfonyl group attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of the methanesulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
The introduction of the methanesulfonyl group can be achieved through a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of 2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of biphenyl carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrachloro-4’-biphenylol: Similar structure but with a hydroxyl group instead of a methanesulfonyl group.
2,3,4,5-Tetrachlorobiphenyl: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
2,3,4,5-Tetrachloro-4’-(methanesulfonyl)-1,1’-biphenyl is unique due to the presence of both chlorine atoms and a methanesulfonyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
67412-62-8 |
|---|---|
Formule moléculaire |
C13H8Cl4O2S |
Poids moléculaire |
370.1 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-(4-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)8-4-2-7(3-5-8)9-6-10(14)12(16)13(17)11(9)15/h2-6H,1H3 |
Clé InChI |
YJMVMJXYTSTPIL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















